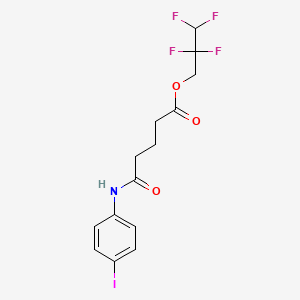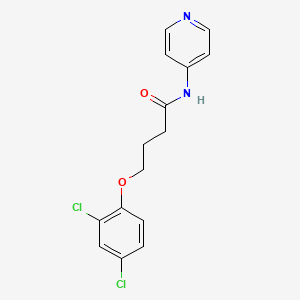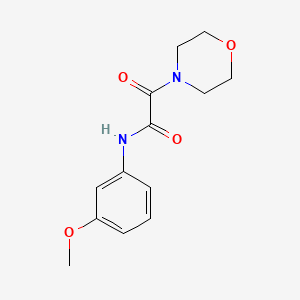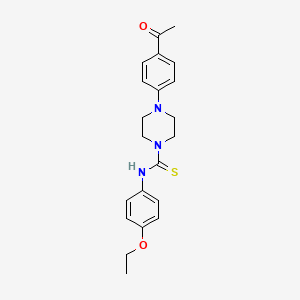
2,2,3,3-Tetrafluoropropyl 5-(4-iodoanilino)-5-oxopentanoate
Overview
Description
2,2,3,3-Tetrafluoropropyl 5-(4-iodoanilino)-5-oxopentanoate is a synthetic organic compound characterized by the presence of fluorine, iodine, and aniline functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropyl 5-(4-iodoanilino)-5-oxopentanoate typically involves multiple steps, starting with the preparation of the 2,2,3,3-tetrafluoropropyl group and the 4-iodoaniline derivative. The final step involves the esterification of these intermediates to form the target compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoropropyl 5-(4-iodoanilino)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl 5-(4-iodoanilino)-5-oxopentanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoropropyl 5-(4-iodoanilino)-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and iodine atoms can enhance its binding affinity and selectivity, leading to specific biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetrafluoropropyl 5-(2,5-dichlorophenoxy)methyl]furan-2-carboxylate
- 2,2,3,3-Tetrafluoropropyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate
Uniqueness
Compared to similar compounds, 2,2,3,3-Tetrafluoropropyl 5-(4-iodoanilino)-5-oxopentanoate is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine and iodine atoms in the same molecule can enhance its stability and binding properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 5-(4-iodoanilino)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4INO3/c15-13(16)14(17,18)8-23-12(22)3-1-2-11(21)20-10-6-4-9(19)5-7-10/h4-7,13H,1-3,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHSGAYEFAWZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)OCC(C(F)F)(F)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366771 | |
| Record name | 2,2,3,3-Tetrafluoropropyl 5-[(4-iodophenyl)amino]-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5578-93-8 | |
| Record name | 2,2,3,3-Tetrafluoropropyl 5-[(4-iodophenyl)amino]-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B4695496.png)
![3-[({3-[(4-NITROANILINO)CARBONYL]-2-THIENYL}AMINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B4695497.png)

![5-[(2,4-dimethylphenyl)methylsulfanyl]-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B4695504.png)
![ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-({[4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE](/img/structure/B4695510.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-(6-methyl-2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4695530.png)
![1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4695534.png)
![4-({[(2-methoxy-5-methylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4695539.png)


![2,5-DIFLUORO-N~1~-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-1-BENZENESULFONAMIDE](/img/structure/B4695578.png)
![4-{[1-(3-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4695579.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B4695589.png)
